ML340

GLI Antagonism Hedgehog Signaling Cancer Research

Researchers studying Smo-inhibitor-resistant cancers require tools that bypass upstream Hedgehog pathway mutations. ML340 (CAS 1706108-92-0) is a direct Gli-Sufu antagonist that maintains efficacy where Smo inhibitors like vismodegib fail. • IC50 = 33.6 nM (Sufu-KO-LIGHT assay); >64.9-fold selectivity over Wnt signaling (IC50 >21.8 μM) • High plasma stability: 85% remaining after 1 h in human plasma; LC50 >50 μM • Stable chemical profile suitable for long-term proliferation assays and organoid cultures Supplied as a solid with verified purity; available for immediate global shipment.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1706108-92-0
Cat. No. B560464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML340
CAS1706108-92-0
SynonymsN-[6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl]benzamide
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22)
InChIKeyQUWAUKDDNKSIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML340: Gli-Sufu Antagonist Overview


ML340 (CAS 1706108-92-0) is a synthetic small molecule that functions as a novel, non-cytotoxic antagonist of the Hedgehog (Hh) signaling pathway. It acts by inhibiting the function of the GLI transcription factors downstream of the Smoothened (Smo) receptor, specifically targeting the Gli-Sufu interaction [1]. Unlike Smo inhibitors, ML340 blocks GLI-dependent transcription driven by endogenous GLI activators in a cellular context devoid of Sufu, making it a valuable tool for studying Hh pathway-dependent cancers, particularly those resistant to Smo antagonists [2]. The compound is also reported to inhibit viral RNA synthesis, with demonstrated in vitro efficacy against a broad range of HIV-1 and HIV-2 strains .

ML340: Distinct from Other Hh Inhibitors


Inhibitors targeting the Hedgehog pathway are not functionally interchangeable. The most common class, Smoothened (Smo) antagonists like vismodegib or SANT-1, are ineffective against tumors that activate GLI through non-canonical mechanisms or acquire downstream mutations, which are key drivers of clinical resistance [1]. Direct GLI inhibitors like GANT61 offer an alternative strategy but are often hampered by modest potency and significant chemical instability [2]. ML340 distinguishes itself by combining high potency for Gli-Sufu antagonism with a defined, stable chemical profile and a key selectivity feature—it does not cross-inhibit the Wnt signaling pathway, a common off-target for this class [3]. These differential properties necessitate a specific, evidence-based procurement choice.

ML340: Quantitative Evidence Guide


GLI Antagonism Potency: ML340 vs. GANT61

ML340 demonstrates substantially higher potency as a GLI antagonist compared to GANT61, a widely used reference compound. The IC50 of ML340 in a Sufu-KO-LIGHT cell-based reporter assay is 33.6 nM [1], whereas GANT61 inhibits GLI1-mediated transcription with an IC50 of approximately 5,000 nM (5 μM) . This difference is crucial for experimental design and therapeutic relevance.

GLI Antagonism Hedgehog Signaling Cancer Research

Bypassing Smo Antagonist Resistance

ML340's mechanism of action downstream of the Smoothened (Smo) receptor confers a critical selectivity advantage over Smo antagonists like vismodegib or SANT-1. While SANT-1 binds directly to the Smo receptor with a Kd of 1.2 nM [1], its efficacy is eliminated by downstream pathway mutations or non-canonical GLI activation [2]. ML340 directly targets the Gli-Sufu protein-protein interaction, maintaining its inhibitory effect even in the presence of these common resistance mechanisms [3].

Drug Resistance Signal Transduction Cancer Therapeutics

Plasma Stability: ML340 vs. GANT61

The chemical stability of ML340 in physiologically relevant conditions is a verifiable differentiation point. ML340 demonstrates high stability in both human and mouse plasma, with 85% and 98% of the parent compound remaining after 1 hour, respectively [1]. In contrast, the comparator GANT61 is documented to be poorly stable under physiological conditions, rapidly hydrolyzing into metabolites with altered or diminished biological activity [2].

Chemical Stability Assay Development Drug Discovery

Selectivity Over Wnt Signaling

A key feature for procurement is ML340's selectivity profile. It potently blocks Gli-dependent transcription (IC50 = 33.6 nM) but exhibits no activity against Wnt signaling at the tested concentrations, with an IC50 > 21.8 μM [1]. This provides a >64.9-fold selectivity window over a common signaling pathway that often acts as a confounding off-target for developmental pathway inhibitors.

Pathway Specificity Off-Target Effects High-Throughput Screening

Cytotoxicity Safety Margin

In vitro toxicology assessments indicate that ML340 has low cytotoxicity towards immortalized human hepatocytes, with an LC50 value greater than 50 μM [1]. This is a significant factor for its use as a chemical probe in cell-based assays, as the compound's active concentration for Gli antagonism (~33 nM) is more than 1,500-fold lower than its cytotoxic threshold.

Cytotoxicity Safety Profile In Vitro Toxicology

ML340: Research and Industrial Applications


Smo Antagonist Resistance Studies

ML340 is uniquely suited for research into mechanisms of resistance to Smo inhibitors like vismodegib or SANT-1. As shown in Section 3, its downstream targeting of the Gli-Sufu interaction [1] allows it to maintain efficacy in cancer models that harbor downstream pathway mutations or exhibit non-canonical GLI activation, which are common drivers of clinical resistance. This makes it a superior tool compared to Smo antagonists for these specific studies [2].

Hh-Wnt Pathway Selectivity Studies

For researchers studying the crosstalk between the Hedgehog and Wnt signaling pathways, ML340 provides a critical advantage. The quantitative selectivity data [1] confirms that at its effective dose for GLI inhibition (IC50 = 33.6 nM), it does not modulate Wnt signaling (IC50 > 21.8 μM). This >64.9-fold selectivity window allows for cleaner interpretation of results, ensuring that observed phenotypes are attributable to Hh pathway modulation alone.

Long-Term Cellular Assays

ML340 is the compound of choice for experiments requiring sustained pathway inhibition, such as long-term proliferation assays or organoid cultures. Its verified high stability in plasma (85% remaining after 1 hour in human plasma) [1] and favorable cytotoxicity profile (LC50 > 50 μM) [2] ensure consistent bioactivity over the assay duration. This contrasts sharply with less stable alternatives like GANT61 [3], which degrade rapidly and can introduce confounding experimental variability.

Antiviral RNA Synthesis Screening

As a chemical probe, ML340 has a reported secondary activity in inhibiting viral RNA synthesis, demonstrating efficacy against a broad range of HIV-1 and HIV-2 strains in vitro [1]. This makes it a potential starting point for virology research, where its well-characterized chemical stability and toxicity profile provide a reliable foundation for exploratory antiviral studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML340

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.